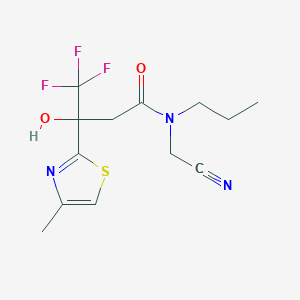
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is a synthetic organic molecule that contains a propanamide backbone with a 3-chlorophenyl group and a 4,4-difluorocyclohexyl group attached to it. This structure suggests potential for various biological activities, given the presence of halogenated aromatic rings and the amide functional group.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized using a reaction between an amine and an acyl chloride, which could be a plausible method for synthesizing the compound as well . Additionally, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides involved an uncatalyzed amine exchange reaction . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV-Vis, IR, NMR, and X-ray diffraction . These techniques could be employed to determine the molecular structure of this compound, providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the chlorophenyl and difluorocyclohexyl groups. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the amide group could participate in reactions such as hydrolysis or acylation . The difluorocyclohexyl group could also affect the compound's reactivity due to the electron-withdrawing effects of the fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the crystal structure of a similar compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, showed specific dihedral angles and intermolecular hydrogen bonding, which could be relevant for understanding the properties of the compound . The presence of halogen atoms is likely to influence the compound's melting point, solubility, and density. Additionally, the electrochemical properties of metal complexes with similar ligands have been studied, which could provide insights into the redox behavior of the compound .
科学的研究の応用
Structural and Optical Properties
- Crystal Structure Analysis : N-(2 chlorophenyl)-(1-propanamide), a compound structurally related to 3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide, was grown as single crystals. It was found to belong to the monoclinic system, and its structural properties were analyzed using techniques like FT-IR, FT-Raman, UV–Vis spectral studies, and dielectric studies (Srinivasan et al., 2006).
Synthesis and Chemical Reactions
- Catalytic Anionarylation : Arylsubstituted halogen(thiocyanato)amides, including compounds similar to this compound, were synthesized via copper catalytic anionarylation, highlighting a method for creating complex molecules with potential applications in medicinal chemistry (Baranovskyi et al., 2018).
Environmental Impact
- Pesticide Movement in Ecosystems : The movement and retention of propanil N-(3,4-dichlorophenyl)propanamide in paddy-riverine wetland systems were studied, providing insights into how similar compounds might behave in aquatic ecosystems and their potential impact on flora and fauna (Perera et al., 1999).
Potential Applications
Photocatalysis and Degradation : Research into the TiO2 catalysed degradation of similar compounds, like N-(3,4-dichlorophenyl)propanamide, in water has been conducted. This study provides insights into how these compounds could be broken down in the environment, particularly relevant for potential environmental remediation applications (Sturini et al., 1997).
Nonlinear Optical Material : N-(2-chlorophenyl)-(1-propanamide), a similar compound, has been identified as a new organic electro-optic and nonlinear optical material. It was synthesized, purified, and its optical properties were characterized, suggesting potential applications in the field of photonics and telecommunications (Prabhu et al., 2000).
Antimicrobial Properties : Compounds structurally related to this compound have been evaluated for their antimicrobial activity, suggesting potential applications in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).
特性
IUPAC Name |
3-(3-chlorophenyl)-N-(4,4-difluorocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO/c16-12-3-1-2-11(10-12)4-5-14(20)19-13-6-8-15(17,18)9-7-13/h1-3,10,13H,4-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPBWKOBNRNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)



![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)
![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)

![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)
